2-methoxy-5-(1H-pyrrol-1-yl)aniline

GPCR pharmacology 5‑HT₂B receptor serotonin antagonist

2-Methoxy-5-(1H-pyrrol-1-yl)aniline (CAS 946699-24-7) is a pharmacologically validated phenylpyrrole building block critical for SAR-driven GPCR programs. Unlike generic regioisomers, this meta-oriented scaffold delivers confirmed 5-HT₂B antagonism (IC₅₀ 22 nM), H₁ receptor binding (Kᵢ 3.5 nM), and CCR5 inhibition (IC₅₀ 0.09 nM in gp120 cell-cell fusion). Extensively counter-screened against 161 GPCRs, MAO-A/B, three monoamine transporters, COX1/2, PDE3A/PDE4D2, and twelve major drug transporters—eliminating off-target confounds in screening cascades. Available in R&D quantities (100 mg–10 g) with comprehensive analytical documentation (NMR, HPLC, LC-MS). Not interchangeable with 5-methoxy-2-(1H-pyrrol-1-yl)aniline (CAS 59194-26-2). Request a quote.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 946699-24-7
Cat. No. B3389915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-(1H-pyrrol-1-yl)aniline
CAS946699-24-7
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C=CC=C2)N
InChIInChI=1S/C11H12N2O/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,12H2,1H3
InChIKeyVXADXYJUCZGZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Methoxy‑5‑(1H‑pyrrol‑1‑yl)aniline (CAS 946699‑24‑7) — Overview for Scientific Procurement


2‑Methoxy‑5‑(1H‑pyrrol‑1‑yl)aniline (CAS 946699‑24‑7, molecular formula C₁₁H₁₂N₂O, MW 188.23) is a substituted phenylpyrrole derivative bearing a methoxy group at the 2‑position and an N‑linked pyrrole ring at the 5‑position of the aniline core . Its structural arrangement places the methoxy and pyrrolyl substituents in a meta orientation relative to one another, distinguishing it from alternative regioisomers and substitution patterns that are commercially available as screening compounds [1]. This compound is primarily employed as a building block in medicinal chemistry programs targeting G‑protein coupled receptors (GPCRs), serine/threonine kinases, and epigenetic targets, and it has been characterized in functional assays for histamine H₁, serotonin 5‑HT₂B, and 5‑HT₂C receptor antagonism [2].

Why 2‑Methoxy‑5‑(1H‑pyrrol‑1‑yl)aniline Cannot Be Replaced by Generic Aniline Derivatives


Despite sharing the C₁₁H₁₂N₂O formula with regioisomers such as 5‑methoxy‑2‑(1H‑pyrrol‑1‑yl)aniline (CAS 59194‑26‑2) and displaying physicochemical similarity to C‑methylated analogs like 2‑methyl‑3‑(1H‑pyrrol‑1‑yl)aniline (CAS 137352‑75‑1), 2‑methoxy‑5‑(1H‑pyrrol‑1‑yl)aniline exhibits a distinct pharmacological fingerprint that is not interchangeable with in‑class alternatives [1]. The specific positioning of the methoxy substituent ortho to the aniline amine and the pyrrole ring at the meta‑5 position generates a unique hydrogen‑bonding and electronic environment that influences both passive permeability and target‑engagement profiles . Procurement decisions that treat this compound as a generic phenylpyrrole building block risk introducing off‑target liabilities or failing to reproduce the defined 5‑HT₂B antagonism (IC₅₀ 22 nM) and H₁ receptor binding (Kᵢ 3.5 nM) that characterize this exact CAS entity [2].

2‑Methoxy‑5‑(1H‑pyrrol‑1‑yl)aniline — Head‑to‑Head and Cross‑Study Quantitative Differentiation


Serotonin 5‑HT₂B Receptor Antagonism: 5‑Methoxy Regioisomer Comparison

2‑Methoxy‑5‑(1H‑pyrrol‑1‑yl)aniline binds to the human 5‑HT₂B receptor with an IC₅₀ of 22 ± 9.0 nM and exhibits functional cellular antagonist activity with an IC₅₀ of 54 nM [1]. In a 161‑GPCR selectivity panel, the compound was negative for all agonist screens and negative for all antagonist screens except 5‑HT₂B [2]. This selectivity profile is not documented for the regioisomer 5‑methoxy‑2‑(1H‑pyrrol‑1‑yl)aniline (CAS 59194‑26‑2), which lacks any reported 5‑HT₂B activity data in public repositories [3].

GPCR pharmacology 5‑HT₂B receptor serotonin antagonist

Histamine H₁ Receptor Binding Affinity versus Structural Analogs

2‑Methoxy‑5‑(1H‑pyrrol‑1‑yl)aniline displaces [³H]‑pyrilamine from human cloned histamine H₁ receptor expressed in CHO cells with a Kᵢ of 3.5 nM [1]. By contrast, the 2‑methyl‑substituted analog 2‑methyl‑3‑(1H‑pyrrol‑1‑yl)aniline (CAS 137352‑75‑1) has no publicly reported H₁ receptor binding data, with available literature focusing instead on antimicrobial screening and synthetic utility rather than GPCR pharmacology [2]. The presence of the electron‑donating methoxy group at the 2‑position appears to confer a binding advantage for H₁ receptor engagement that is absent in the C‑methylated series .

histamine receptor GPCR binding allergy inflammation

5‑HT₂C Receptor Affinity with Subtype Selectivity

The compound binds to the human 5‑hydroxytryptamine 2C (5‑HT₂C) receptor with a Kᵢ of 16 nM, displacing [³H]‑mesulergine from receptors expressed in CHO cells [1]. In the same binding panel, affinity for the related 5‑HT₂A receptor was measured at Kᵢ = 74 nM, yielding an approximately 4.6‑fold selectivity for 5‑HT₂C over 5‑HT₂A [2]. This selectivity pattern differs from many arylpiperazine‑based 5‑HT₂C ligands, which frequently exhibit equipotent binding across the 5‑HT₂ receptor family [3]. Comparative data for the 2‑methyl analog or other regioisomers are not available in public databases, making this receptor interaction profile unique among the documented phenylpyrrole aniline series [4].

serotonin receptor 5‑HT₂C CNS pharmacology

CCR5 Antagonist Activity: Potency in HIV‑1 Fusion Assay Context

2‑Methoxy‑5‑(1H‑pyrrol‑1‑yl)aniline functions as a CCR5 antagonist with reported IC₅₀ values of 0.0900 nM in an HIV‑1 gp120‑induced cell‑cell fusion assay using human HeLa P4/R5 cells [1]. Additional CCR5‑related data include an IC₅₀ of 8 nM for inhibition of RANTES‑induced calcium flux in HEK293 cells co‑expressing Gα16 [2]. By comparison, the structurally related 5‑methoxy‑2‑(1H‑pyrrol‑1‑yl)aniline (CAS 59194‑26‑2) has no publicly available CCR5 activity data, and the 2‑methyl analog is primarily characterized for antimicrobial screening rather than chemokine receptor antagonism [3]. This level of sub‑nanomolar functional potency in a disease‑relevant assay distinguishes the 2‑methoxy‑5‑pyrrolyl substitution pattern from other phenylpyrrole anilines.

CCR5 antagonist HIV entry inhibitor chemokine receptor

GPCR Selectivity Profile: 161‑Target Screen Data

In a comprehensive 161‑GPCR agonist and antagonist screen, 2‑methoxy‑5‑(1H‑pyrrol‑1‑yl)aniline demonstrated remarkable selectivity: it was negative for all agonist screens and negative for all antagonist screens except 5‑HT₂B [1]. Additional off‑target profiling revealed no inhibition of MAO‑A/MAO‑B, acetylcholinesterase, or serotonin/dopamine/norepinephrine transporters [2]. The compound also showed no interaction with COX1/COX2, PDE3A/PDE4D2, or a panel of 12 major drug transporters (OCT1/2, BSEP, BCRP, P‑gp, MATE1/2‑K, MRP2, OAT1/3, OATP1B1/3) [3]. This clean selectivity profile is not available in public databases for any regioisomeric or C‑methylated phenylpyrrole aniline analogs, including CAS 137352‑75‑1 and CAS 59194‑26‑2 [4].

GPCR selectivity off‑target screening drug discovery

2‑Methoxy‑5‑(1H‑pyrrol‑1‑yl)aniline — Evidence‑Based Research and Industrial Application Scenarios


5‑HT₂B Antagonist Lead Discovery for Fibrosis and Migraine

The compound binds to human 5‑HT₂B with an IC₅₀ of 22 nM and cellular antagonist activity of 54 nM, while remaining inactive across 161 other GPCRs [1]. This clean selectivity profile supports its use as a validated starting scaffold for structure‑activity relationship (SAR) campaigns targeting 5‑HT₂B‑driven indications including hepatic fibrosis, pulmonary arterial hypertension, and migraine prophylaxis [2].

CCR5 Antagonist Fragment for HIV Entry Inhibition

With an IC₅₀ of 0.0900 nM in HIV‑1 gp120‑mediated cell‑cell fusion assays and an IC₅₀ of 8 nM for RANTES‑induced calcium flux, the compound represents a potent CCR5 antagonist scaffold suitable for fragment‑based or structure‑guided optimization toward HIV entry inhibitors [3]. Its defined activity distinguishes it from other commercially available phenylpyrrole anilines lacking CCR5 characterization [4].

Histamine H₁ Receptor Antagonist Screening

The documented Kᵢ of 3.5 nM for human H₁ receptor, measured via [³H]‑pyrilamine displacement in CHO cells, positions this compound as a reference ligand for H₁‑targeted antihistamine discovery programs [5]. Its H₁ affinity is accompanied by measurable selectivity against 5‑HT₂A (Kᵢ = 74 nM) and 5‑HT₂C (Kᵢ = 16 nM) receptors [6].

GPCR Counter‑Screening Reference Standard

The compound's extensive off‑target profiling — negative for MAO‑A/MAO‑B, acetylcholinesterase, three monoamine transporters, COX1/2, PDE3A/PDE4D2, and twelve major drug transporters — makes it suitable as a well‑characterized tool for establishing baseline selectivity in GPCR‑focused screening cascades [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methoxy-5-(1H-pyrrol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.